molecular formula C21H16O4S B4563046 Naphthalen-2-yl 4-methoxynaphthalene-1-sulfonate

Naphthalen-2-yl 4-methoxynaphthalene-1-sulfonate

Cat. No.: B4563046
M. Wt: 364.4 g/mol
InChI Key: KVRIVOALEWYWBY-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-methoxynaphthalene-1-sulfonate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of two fused benzene rings, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 4-methoxynaphthalene-1-sulfonate typically involves the sulfonation of naphthalene derivatives. One common method is the reaction of naphthalene with sulfur trioxide or chlorosulfonic acid to form naphthalene-1-sulfonic acid. This intermediate can then be reacted with 4-methoxynaphthalene in the presence of a suitable catalyst to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 4-methoxynaphthalene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalen-2-yl 4-methoxynaphthalene-1-sulfonamide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.

Scientific Research Applications

Naphthalen-2-yl 4-methoxynaphthalene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of naphthalen-2-yl 4-methoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonic acid: A precursor in the synthesis of naphthalen-2-yl 4-methoxynaphthalene-1-sulfonate.

    4-Methoxynaphthalene: Another naphthalene derivative with similar structural features.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a different functional group but similar naphthalene core.

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential applications. Its sulfonate group enhances its solubility in water and other polar solvents, making it suitable for various industrial and research applications.

Properties

IUPAC Name

naphthalen-2-yl 4-methoxynaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4S/c1-24-20-12-13-21(19-9-5-4-8-18(19)20)26(22,23)25-17-11-10-15-6-2-3-7-16(15)14-17/h2-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRIVOALEWYWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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